uPA Inhibitory Potency: 2-Naphthamidine (Ki = 5.5 μM) Versus Benzamidine (Ki ≈ 1,000 μM) — A ~180-Fold Affinity Advantage
In a direct head-to-head comparison reported in the same primary literature source, the 2-naphthamidine scaffold (the active pharmacophore of Naphthalene-2-carboxamidine HOAc) exhibits a Ki of 5.5 μM against human urokinase-type plasminogen activator (uPA), whereas benzamidine — the simplest aromatic amidine comparator — yields a Ki of approximately 1,000 μM (1 mM) against the same target under comparable assay conditions [1]. This represents an approximately 180-fold improvement in binding affinity conferred by the naphthalene ring system. Additional amidine scaffolds benchmarked in the same study include 5-amidino-indole (Ki = 131 μM) and benzo(b)thiophene-2-carboxamidine (IC₅₀ = 3.7 μM), positioning 2-naphthamidine as substantially more potent than the indole-based analog and comparable to the benzothiophene scaffold, but with the distinct advantage of an accessible 8-position vector for further optimization (see Evidence Item 2) [1].
| Evidence Dimension | Inhibitory binding affinity (Ki) against human urokinase-type plasminogen activator (uPA) |
|---|---|
| Target Compound Data | Ki = 5.5 μM (2-naphthamidine / naphthalene-2-carboxamidine) |
| Comparator Or Baseline | Benzamidine: Ki ≈ 1,000 μM (1 mM); 5-Amidino-indole: Ki = 131 μM; Benzo(b)thiophene-2-carboxamidine: IC₅₀ = 3.7 μM |
| Quantified Difference | ~180-fold more potent than benzamidine; ~24-fold more potent than 5-amidino-indole; comparable to benzo(b)thiophene-2-carboxamidine but with distinct scaffold vectoring advantages |
| Conditions | In vitro enzyme inhibition assay using recombinant human uPA; specific assay buffer conditions as described in Nienaber et al. (2000) Structure 8:553-563 |
Why This Matters
For procurement decisions in uPA-targeted drug discovery programs, the 180-fold potency advantage over benzamidine means that substantially lower compound concentrations are required to achieve target engagement, reducing the risk of off-target effects at the screening stage and enabling more physiologically relevant assay windows.
- [1] Nienaber VL, Richardson PL, Klighofer V, Bouska JJ, Giranda VL, Greer J. Structure-directed discovery of potent non-peptidic inhibitors of human urokinase that access a novel binding subsite. Structure. 2000;8(5):553-563. DOI: 10.1016/S0969-2126(00)00136-2. View Source
